molecular formula C10H14BrClFN B13057293 (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hcl CAS No. 2250243-28-6

(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hcl

Cat. No.: B13057293
CAS No.: 2250243-28-6
M. Wt: 282.58 g/mol
InChI Key: AYMITBHZQBVPEM-HNCPQSOCSA-N
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Description

®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 2-bromo-6-fluorophenyl precursor.

    Formation of the Amine: The precursor undergoes a series of reactions to introduce the amine group. This can involve nucleophilic substitution reactions where the bromine atom is replaced by an amine group.

    Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Bromo-6-chlorophenyl)-2-methylpropan-1-amine hydrochloride
  • ®-1-(2-Bromo-6-iodophenyl)-2-methylpropan-1-amine hydrochloride
  • ®-1-(2-Bromo-6-methylphenyl)-2-methylpropan-1-amine hydrochloride

Uniqueness

The uniqueness of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

CAS No.

2250243-28-6

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-6(2)10(13)9-7(11)4-3-5-8(9)12;/h3-6,10H,13H2,1-2H3;1H/t10-;/m1./s1

InChI Key

AYMITBHZQBVPEM-HNCPQSOCSA-N

Isomeric SMILES

CC(C)[C@H](C1=C(C=CC=C1Br)F)N.Cl

Canonical SMILES

CC(C)C(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

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